N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a nitro group, and a pyridine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by nitration to introduce the nitro group. The final step involves the coupling of the pyridine moiety with the benzothiazole derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of corresponding nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various cellular responses. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide
- N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide
- N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-4-ylmethyl)benzamide
Uniqueness
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the nitro and pyridine groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required, such as in targeted drug design or advanced material synthesis.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-10-18-20(11-15(14)2)30-22(24-18)25(13-16-6-5-9-23-12-16)21(27)17-7-3-4-8-19(17)26(28)29/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGTMJPRMHJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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